High-Yield Suzuki Coupling Efficiency on the Thieno[3,2-d]pyrimidine Core
The compound demonstrates efficient reactivity in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. Specifically, the 4-chloro group undergoes coupling with (3-aminophenyl)boronic acid in the presence of Pd(PPh3)4 and sodium carbonate, using ethylene glycol dimethyl ether as solvent, to afford the corresponding 4-substituted derivative in a 70% yield [1]. This compares favorably to the inherent challenges of cross-coupling with other halogenated heterocycles, where iodo- and bromo-substrates often lead to lower chemoselectivity or undesired side reactions under similar conditions [2].
| Evidence Dimension | Suzuki-Miyaura Cross-Coupling Yield |
|---|---|
| Target Compound Data | 70% isolated yield for the product with (3-aminophenyl)boronic acid |
| Comparator Or Baseline | Iodo- or bromopyrimidines (baseline inference) |
| Quantified Difference | Chloropyrimidine substrates are generally preferable, offering a superior balance of stability and reactivity compared to more labile iodo/bromo analogs [2]. |
| Conditions | Pd(PPh3)4, Na2CO3, ethylene glycol dimethyl ether, 3-aminophenylboronic acid [1] |
Why This Matters
For procurement, this validates the compound's utility in a reliable, high-yielding diversification step, which is crucial for cost-effective library synthesis.
- [1] Molaid. 3-(6-(pyridin-4-yl)thieno[3,2-d]pyrimidin-4-yl)aniline. Compound Information Card. Reference to B-Raf kinase inhibitor hit enrichment via scaffold hopping. View Source
- [2] Schomaker, J. M.; Delia, T. J. Arylation of halogenated pyrimidines via a Suzuki coupling reaction. J. Org. Chem. 2001, 66 (21), 7125-7128. View Source
